![molecular formula C22H41O5P B109590 (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate CAS No. 779333-58-3](/img/structure/B109590.png)
(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Overview
Description
“(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate” is a chemical compound with the molecular formula C22H43O5P . It is also known as Palmitoleoyl 3-carbacyclic Phosphatidic Acid .
Molecular Structure Analysis
The molecular weight of this compound is 388.5 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.5 g/mol, and its exact mass is 388.23786127 g/mol . It has a topological polar surface area of 72.8 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Scientific Research Applications
Autotaxin Inhibition
Autotaxin: is an enzyme that plays a significant role in cancer cell survival, growth, migration, invasion, and metastasis. Oleoyl 3-carbacyclic Phosphatidic Acid has been identified as a potent inhibitor of autotaxin . By inhibiting this enzyme, the compound can potentially interfere with the pathways that lead to cancer progression, offering a promising avenue for cancer therapy research.
Antagonist of LPA1 and LPA3 Receptors
Lysophosphatidic acid (LPA) receptors, such as LPA1 and LPA3 , are involved in various biological processes, including cell proliferation and survival. Oleoyl 3-carbacyclic Phosphatidic Acid acts as an antagonist to these receptors, which could be beneficial in studying diseases where LPA signaling is dysregulated .
Cancer Cell Migration and Metastasis
This compound has shown efficacy in inhibiting the transcellular migration of cancer cells. It can significantly reduce the movement of MM1 cells across mesothelial cell monolayers in response to stimuli like fetal bovine serum or LPA, without affecting cell proliferation . This property is crucial for understanding and potentially controlling the spread of cancer cells.
Apoptosis Induction
Oleoyl 3-carbacyclic Phosphatidic Acid has been observed to induce apoptosis, or programmed cell death, in various cell lines, including Chinese hamster ovary cells and human cancer cells . This application is particularly relevant in the development of anticancer strategies, as it could lead to the elimination of cancerous cells.
Lipid Biochemistry Research
The compound is a cyclic analog of LPA, which makes it a valuable tool in lipid biochemistry research. It helps in understanding the roles of lipids in biological systems and diseases, as well as their potential in pharmaceutical development .
Glycerophospholipid Metabolism
Oleoyl 3-carbacyclic Phosphatidic Acid can be used to study glycerophospholipid metabolism. Its structure allows researchers to explore the synthesis and degradation pathways of glycerophospholipids, which are essential components of cell membranes .
Mechanism of Action
Target of Action
The primary targets of Oleoyl 3-carbacyclic Phosphatidic Acid are autotaxin and LPA receptors . Autotaxin plays a vital role in various cancer cell behaviors including survival, growth, migration, invasion, and metastasis . LPA receptors are involved in numerous physiological and pathological processes .
Mode of Action
Oleoyl 3-carbacyclic Phosphatidic Acid acts as an inhibitor of autotaxin and an antagonist of LPA receptors . It hinders the conversion of cyclic phosphatidic acids (cPAs) into lysophosphatidic acid (LPA), thereby blocking the actions of these targets .
Biochemical Pathways
The compound affects the lysophosphatidic acid (LPA) pathway . By inhibiting autotaxin and antagonizing LPA receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as reduced cancer cell survival, growth, migration, invasion, and metastasis .
Result of Action
At a concentration of 25 μM, Oleoyl 3-carbacyclic Phosphatidic Acid blocks MM1 cells’ transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (by 90.1%) or LPA (by 99.9%), without impeding cell proliferation . Additionally, in the 0.1-1.0 μM range, it notably suppresses autotaxin .
properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl 3-carbacyclic Phosphatidic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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